(3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
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Overview
Description
The compound (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is a complex organic molecule that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an indeno-oxazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole typically involves multi-step organic reactions. The process begins with the preparation of the indeno-oxazole core, followed by the introduction of the pyridine ring with a trifluoromethyl substituent. Common reagents used in these reactions include trifluoromethylating agents, pyridine derivatives, and various catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs.
Scientific Research Applications
Chemistry
In chemistry, (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its trifluoromethyl group can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3aS,8aR)-2-(4-(Trifluoromethyl)phenyl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
- (3aS,8aR)-2-(4-(Trifluoromethyl)benzyl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole
Uniqueness
Compared to similar compounds, (3aS,8aR)-2-(4-(Trifluoromethyl)pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole stands out due to the presence of the pyridine ring, which can participate in additional interactions with biological targets. This structural feature may enhance its binding affinity and specificity, making it a more potent and selective compound for various applications.
Properties
IUPAC Name |
(3aR,8bS)-2-[4-(trifluoromethyl)pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O/c17-16(18,19)10-5-6-20-12(8-10)15-21-14-11-4-2-1-3-9(11)7-13(14)22-15/h1-6,8,13-14H,7H2/t13-,14+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCGBBBEHMGVTE-KGLIPLIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC=CC(=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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